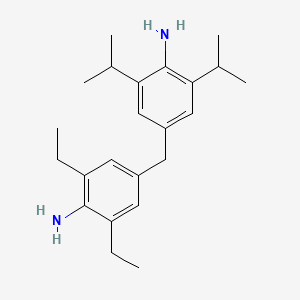
(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amides, hydroxyl groups, and aromatic rings, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through amide bond formation. Key steps include:
Protection and Deprotection of Functional Groups: Protecting groups such as benzyloxycarbonyl (Cbz) are used to protect amine functionalities during the synthesis.
Amide Bond Formation: Coupling reactions using reagents like carbodiimides (e.g., DCC) facilitate the formation of amide bonds between amino acids and other intermediates.
Hydroxyl Group Introduction: Hydroxyl groups are introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Amide bonds can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: LiAlH4 or NaBH4 (Sodium borohydride).
Substitution: Nitrating agents (e.g., HNO3) or halogenating agents (e.g., Br2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学的研究の応用
(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Pathways involved include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
類似化合物との比較
(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide: can be compared with similar compounds such as:
Atorvastatin Related Compound E: Similar in structure but used primarily in pharmaceutical applications.
Quaternary Ammonium Compounds: Used for their antimicrobial properties.
The uniqueness of This compound
特性
CAS番号 |
161510-46-9 |
|---|---|
分子式 |
C42H51N5O6 |
分子量 |
721.9 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H51N5O6/c1-4-34(46-42(52)53-28-33-23-15-8-16-24-33)39(49)45-35(25-30-17-9-5-10-18-30)38(48)37(43-26-31-19-11-6-12-20-31)41(51)47-36(29(2)3)40(50)44-27-32-21-13-7-14-22-32/h5-24,29,34-38,43,48H,4,25-28H2,1-3H3,(H,44,50)(H,45,49)(H,46,52)(H,47,51)/t34-,35-,36-,37+,38+/m0/s1 |
InChIキー |
SXMCNHGNMUQWRG-LOFFRUMASA-N |
異性体SMILES |
CC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
正規SMILES |
CCC(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC(C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















